molecular formula C18H15N3O6S B15317584 (6R,7R)-3-[(acetyloxy)methyl]-7-(4-cyanobenzamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid

(6R,7R)-3-[(acetyloxy)methyl]-7-(4-cyanobenzamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid

Cat. No.: B15317584
M. Wt: 401.4 g/mol
InChI Key: SCPPVDISFUAALC-CXAGYDPISA-N
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Description

(6R,7R)-3-[(acetyloxy)methyl]-7-(4-cyanobenzamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique bicyclic structure, which includes a beta-lactam ring fused to a thiazolidine ring. The presence of functional groups such as the acetyloxy, cyanobenzamido, and carboxylic acid groups contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R,7R)-3-[(acetyloxy)methyl]-7-(4-cyanobenzamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the beta-lactam ring: This is often achieved through cyclization reactions involving appropriate amine and acid chloride precursors.

    Introduction of the thiazolidine ring: This step involves the reaction of the beta-lactam intermediate with a thiol compound under controlled conditions.

    Functional group modifications: The acetyloxy, cyanobenzamido, and carboxylic acid groups are introduced through various substitution and acylation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves:

    Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification techniques: Including crystallization, chromatography, and recrystallization to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

(6R,7R)-3-[(acetyloxy)methyl]-7-(4-cyanobenzamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the acetyloxy or cyanobenzamido groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(6R,7R)-3-[(acetyloxy)methyl]-7-(4-cyanobenzamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new antibiotics and anticancer drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (6R,7R)-3-[(acetyloxy)methyl]-7-(4-cyanobenzamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid involves its interaction with specific molecular targets and pathways. The compound’s beta-lactam ring is known to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death. Additionally, its unique structure allows it to interact with various enzymes and receptors, modulating their activity and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Penicillin: Another beta-lactam antibiotic with a similar mechanism of action but different structural features.

    Cephalosporins: A class of beta-lactam antibiotics with a broader spectrum of activity and different resistance profiles.

    Carbapenems: Beta-lactam antibiotics known for their high resistance to beta-lactamase enzymes.

Uniqueness

(6R,7R)-3-[(acetyloxy)methyl]-7-(4-cyanobenzamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid is unique due to its specific functional groups and bicyclic structure, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.

Properties

Molecular Formula

C18H15N3O6S

Molecular Weight

401.4 g/mol

IUPAC Name

(6R,7R)-3-(acetyloxymethyl)-7-[(4-cyanobenzoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C18H15N3O6S/c1-9(22)27-7-12-8-28-17-13(16(24)21(17)14(12)18(25)26)20-15(23)11-4-2-10(6-19)3-5-11/h2-5,13,17H,7-8H2,1H3,(H,20,23)(H,25,26)/t13-,17-/m1/s1

InChI Key

SCPPVDISFUAALC-CXAGYDPISA-N

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C3=CC=C(C=C3)C#N)SC1)C(=O)O

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C3=CC=C(C=C3)C#N)SC1)C(=O)O

Origin of Product

United States

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